N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
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Overview
Description
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Mechanism of Action
Target of Action
The primary target of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . Therefore, the compound’s action on CDK2 can have significant downstream effects on cell proliferation and survival .
Pharmacokinetics
The effectiveness of the compound against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It has been observed to induce apoptosis within HCT cells . The compound’s inhibitory activity against CDK2 has been quantified with IC50 values, indicating its potency .
Future Directions
Biochemical Analysis
Biochemical Properties
This compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity . The inhibition of CDK2 can lead to alterations in cell cycle progression, potentially leading to the death of cancer cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects by binding to the active site of CDK2, inhibiting its activity and thereby altering cell cycle progression . This binding interaction involves essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the oxan-4-yl and pyrrolidin-3-amine groups. Key reagents include various alkylating agents, oxidizing agents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Oxan-4-yl derivatives: Compounds with the oxan-4-yl group may have comparable chemical properties and reactivity.
Uniqueness
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases makes it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
1-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-20-15-13(8-18-20)14(16-10-17-15)19-11-2-5-21(9-11)12-3-6-22-7-4-12/h8,10-12H,2-7,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHSPNDJTQGCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CCN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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